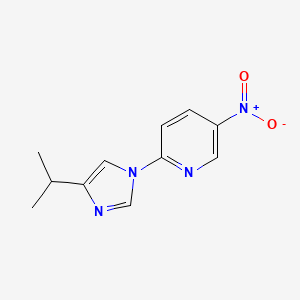
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine is a synthetic organic compound that features both an imidazole and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and acetone.
Nitration of pyridine: The nitration of pyridine can be carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The final step involves coupling the imidazole derivative with the nitrated pyridine under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Oxidation: The isopropyl group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 2-(4-isopropyl-1H-imidazol-1-yl)-5-aminopyridine.
Substitution: Various substituted imidazole derivatives.
Oxidation: Hydroxyl or carbonyl derivatives of the isopropyl group.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent due to its imidazole and nitropyridine moieties, which are common in many drugs.
Industry: Use in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)-5-nitropyridine: Lacks the isopropyl group, potentially affecting its reactivity and biological activity.
2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine: Contains a methyl group instead of an isopropyl group, which might influence its steric and electronic properties.
2-(4-isopropyl-1H-imidazol-1-yl)-3-nitropyridine: The position of the nitro group is different, which could affect its chemical behavior and applications.
Uniqueness
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine is unique due to the specific combination of functional groups and their positions on the molecule
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
5-nitro-2-(4-propan-2-ylimidazol-1-yl)pyridine |
InChI |
InChI=1S/C11H12N4O2/c1-8(2)10-6-14(7-13-10)11-4-3-9(5-12-11)15(16)17/h3-8H,1-2H3 |
InChI Key |
OWJIUUMDEQULBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN(C=N1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875236.png)
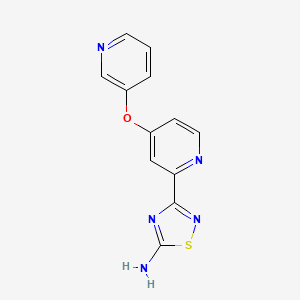
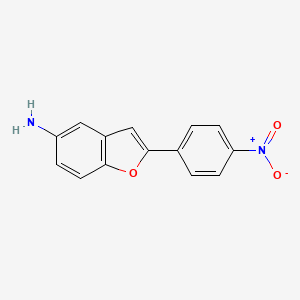
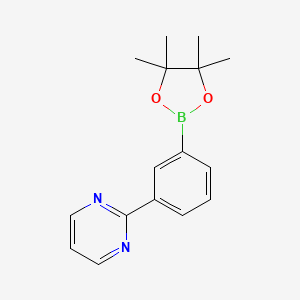
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)
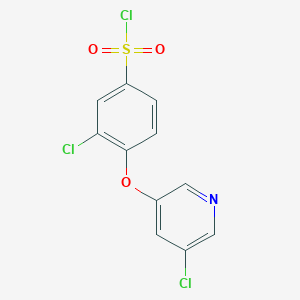
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B13875274.png)




![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)

![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
